6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like toluene and the application of heat to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
In biological research, this compound has been studied for its potential as an anti-inflammatory agent. It has shown promising results in inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response .
Medicine
Medically, this compound is being investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzothiazole and piperazine moieties.
Mechanism of Action
The mechanism of action of 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar structural features and biological activities.
Uniqueness
What sets 6-chloro-2-{4-[4-(propan-2-yloxy)benzoyl]piperazin-1-yl}-1,3-benzothiazole apart is its combination of a benzothiazole ring with a piperazine moiety and an isopropoxyphenyl group
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-14(2)27-17-6-3-15(4-7-17)20(26)24-9-11-25(12-10-24)21-23-18-8-5-16(22)13-19(18)28-21/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMKLZPKGYEULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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